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Abstract

This technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of Auramycin B, a depsipeptide antibiotic. The correct nomenclature for this
compound, as established in the primary scientific literature, is Aurantimycin B. This document
details the structural elucidation, stereochemical assignment, and the experimental protocols
utilized in its characterization. All quantitative data from spectroscopic and spectrometric
analyses are presented in structured tables for clarity and ease of comparison. Furthermore,
this guide includes mandatory visualizations of the chemical structure and the experimental
workflow for its characterization, rendered using the DOT language for graph visualization. This
guide is intended for researchers, scientists, and professionals in the fields of natural product
chemistry, drug discovery, and development.

Introduction

Aurantimycin B is a member of the azinothricin group of hexadepsipeptide antibiotics, which
are produced by the bacterium Streptomyces aurantiacus.[1] First isolated and characterized
by Grafe and colleagues in 1995, the aurantimycins (A, B, and C) exhibit potent activity against
Gram-positive bacteria and also possess cytotoxic effects.[1] The structural backbone of these
compounds is a cyclohexadepsipeptide scaffold which is attached to a Ci4 acyl side chain. This
unique structural feature distinguishes them and is of significant interest in the field of medicinal
chemistry. The initial user query referred to "Auramycin B," however, a thorough review of
scientific literature has clarified the correct nomenclature to be "Aurantimycin B." This guide will
proceed with the correct and scientifically accepted name.
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Chemical Structure and Properties

Aurantimycin B is a complex natural product with the molecular formula C3zsHe2NsO1a4.[1] Its
structure is characterized by a cyclic hexadepsipeptide core and a novel fourteen-carbon side
chain. The structural elucidation was a significant undertaking that relied on a combination of
advanced analytical techniques.

General Properties

The fundamental physicochemical properties of Aurantimycin B are summarized in the table
below. These values are computationally derived and sourced from the PubChem database.

Property Value Source

Molecular Formula CssHe2NgO14 PubChem

Molecular Weight 854.9 g/mol PubChem
(2S)-N-

[(6S,9R,16S,17S,20R,23S)-7,2
1-dihydroxy-6-
(methoxymethyl)-20-methyl-
2,5,8,15,19,22-hexaoxo-17-
propan-2-yl-18-oxa-

IUPAC Name 1,4,7,13,14,21,27- PubChem
heptazatricyclo[21.4.0.0°,4]he
ptacos-26-en-16-yl]-2-hydroxy-
2-[(2S,5S,6S)-2-hydroxy-6-
methyl-5-(2-
methylpropyl)oxan-2-

yllpropanamide

Structural Diagram

The chemical structure of Aurantimycin B is depicted in the following diagram, generated using
the DOT language.
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Caption: 2D chemical structure of Aurantimycin B.

Stereochemistry

The determination of the absolute stereochemistry of the numerous chiral centers in
Aurantimycin B was a critical aspect of its structural elucidation. The definitive stereochemical
assignment was achieved through single-crystal X-ray diffraction analysis of its congener,
Aurantimycin A.[1] The relative and absolute configurations of the constituent amino and
hydroxy acids were established through this crystallographic study and then extrapolated to
Aurantimycin B and C due to their close structural and biosynthetic relationship.

The IUPAC name of Aurantimycin B reflects the assigned stereochemistry at each chiral center:
(2S)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-
2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-
heptazatricyclo[21.4.0.0%,4]heptacos-26-en-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-
methyl-5-(2-methylpropyl)oxan-2-ylJpropanamide.

Experimental Protocols for Structural Elucidation

The structural characterization of Aurantimycin B was accomplished through a combination of
spectroscopic and spectrometric techniques, as detailed in the primary literature.[1] The
general experimental workflow is outlined below.
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Caption: Experimental workflow for the isolation and structural elucidation of Aurantimycin B.

Fermentation and Isolation
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The production of Aurantimycins was achieved through the fermentation of Streptomyces
aurantiacus JA 4570. The compounds were isolated from the mycelium of the culture. The
isolation process involved extraction of the mycelium followed by a series of chromatographic
purification steps to yield pure Aurantimycins A, B, and C.[1]

Mass Spectrometry

High-resolution mass spectrometry, specifically Fast Atom Bombardment Mass Spectrometry
(FAB-MS), was employed to determine the molecular weight and elemental composition of
Aurantimycin B.[1] This technique provided the molecular formula of C3sHe2NgO1a.

NMR Spectroscopy

High-field homonuclear and heteronuclear 2D NMR experiments were instrumental in
elucidating the planar structure of Aurantimycin B.[1] These experiments, likely including COSY,
HSQC, and HMBC, allowed for the establishment of the connectivity of the atoms within the
molecule, defining the sequence of the depsipeptide core and the structure of the acyl side
chain. While the primary publication does not provide a detailed table of NMR assignments for
Aurantimycin B specifically, the structural conclusions were drawn from the interpretation of
these spectra.

X-ray Crystallography

The absolute stereochemistry of the aurantimycins was determined by a single-crystal X-ray
diffraction analysis of Aurantimycin A.[1] Due to the high structural similarity between
Aurantimycins A and B, the stereochemical assignments for Aurantimycin A were confidently
extended to Aurantimycin B. This was a pivotal step in the complete structural elucidation of the
molecule.

Amino Acid Analysis

Amino acid analysis was performed to identify the constituent amino acid residues within the
depsipeptide core of the aurantimycins.[1] This classical analytical technique complements the
spectroscopic data to confirm the building blocks of the molecule.

Quantitative Data
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While the seminal paper by Gréfe et al. (1995) describes the use of various analytical
techniques, it does not contain detailed, tabulated quantitative data such as specific NMR
chemical shifts or mass spectral fragmentation patterns for Aurantimycin B. The structural
conclusions are presented as the final elucidated structure. Researchers requiring this level of
detailed data would need to consult the original publication or perform their own analytical
characterization.

Conclusion

Aurantimycin B is a structurally complex hexadepsipeptide antibiotic with significant biological
activity. Its chemical structure and stereochemistry have been rigorously established through a
combination of advanced analytical techniques, with X-ray crystallography of its congener
Aurantimycin A playing a key role in the definitive assignment of its absolute configuration. This
technical guide has summarized the key findings regarding the structure and stereochemistry
of Aurantimycin B and outlined the experimental methodologies employed in its
characterization. Further research into the synthesis and biological activity of Aurantimycin B
and its analogues may provide new avenues for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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